

Physicochemical Characterization of Antipyrine Mandelate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Antipyrine mandelate, a salt formed from the analgesic and antipyretic agent antipyrine and the alpha-hydroxy acid mandelic acid, presents a subject of interest for pharmaceutical development due to the potential for modified physicochemical and pharmacological properties compared to its constituent components. A thorough understanding of its physicochemical characteristics is paramount for formulation development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the key physicochemical characterization methodologies for antipyrine mandelate. While specific experimental data for this salt is not extensively available in public literature, this document outlines the established experimental protocols for determining its fundamental properties. Data for the individual components, antipyrine and mandelic acid, are provided for reference.

Introduction

Antipyrine, or phenazone, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for its analgesic and antipyretic properties. Mandelic acid is an aromatic alpha-hydroxy acid with various applications, including in cosmetics and as a precursor in synthesis. The formation of a salt, **antipyrine mandelate**, can alter properties such as solubility, melting point, and stability, which are critical parameters in drug development. This guide details the necessary experimental procedures to fully characterize this compound.



Chemical Structure:

Antipyrine: 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Mandelic Acid: 2-hydroxy-2-phenylacetic acid

• Antipyrine Mandelate: A salt formed by the reaction of antipyrine and mandelic acid.[1][2]

Physicochemical Properties

A comprehensive physicochemical profile is essential for the development of any active pharmaceutical ingredient (API). The following sections detail the key parameters and the methodologies for their determination.

General Properties

A summary of the known and computed properties of **antipyrine mandelate**, along with the experimental data for its individual components, is presented below.

Property	Antipyrine Mandelate (Computed/Known)	Antipyrine (Experimental)	Mandelic Acid (Experimental)
Molecular Formula	C19H20N2O4[3]	C11H12N2O[4][5]	C ₈ H ₈ O ₃
Molecular Weight	340.4 g/mol [3]	188.23 g/mol [5]	152.15 g/mol
Appearance	-	Colorless crystals or white powder	White crystalline solid
Melting Point	Not available	109-111 °C[5]	118-121 °C (DL-form)
рКа	Not available	1.4	3.41
Solubility in Water	Not available	Freely soluble	Sparingly soluble

Experimental Protocols

The following sections provide detailed methodologies for the physicochemical characterization of **antipyrine mandelate**.



The melting point is a critical indicator of purity.

Experimental Protocol:

- Sample Preparation: A small amount of the finely powdered **antipyrine mandelate** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[6][7]
- Instrumentation: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
 [8]
- Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[8]



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Melting Point Determination Workflow.

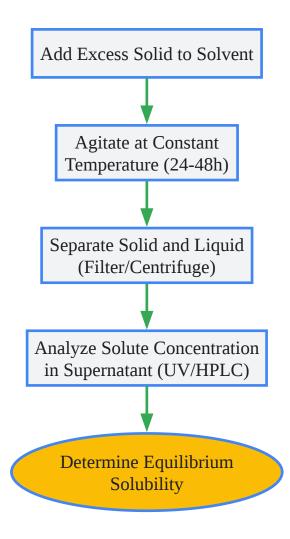
Solubility is a key determinant of bioavailability. The equilibrium solubility is determined using the shake-flask method.[9]

- Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions), and organic solvents (e.g., ethanol, methanol, acetone).[10]
- Procedure: An excess amount of antipyrine mandelate is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C



or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[9][10]

Sample Analysis: The suspension is filtered or centrifuged to separate the undissolved solid.
The concentration of the dissolved antipyrine mandelate in the supernatant is then
determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[9]
 [10]



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Shake-Flask Solubility Determination Workflow.

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a compound at different pH values. Potentiometric titration is a common method for pKa determination.[11] [12]



- Sample Preparation: A known concentration of **antipyrine mandelate** is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
- Titration: The solution is titrated with a standardized solution of a strong acid or base.
- Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.[11][13]

UV-Vis spectroscopy is used to determine the wavelength of maximum absorption (λ max) and to quantify the compound.

Experimental Protocol:

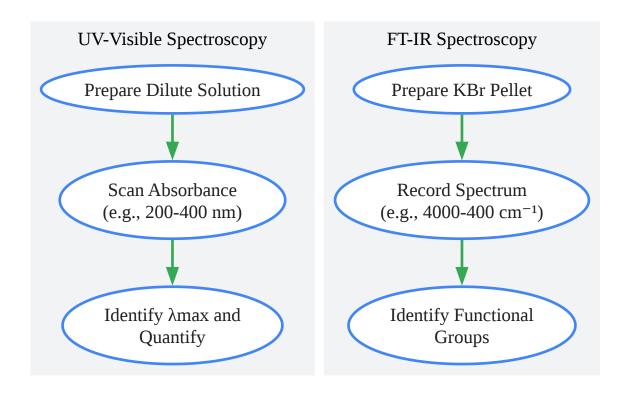
- Sample Preparation: A dilute solution of **antipyrine mandelate** is prepared in a suitable solvent (e.g., methanol, ethanol, or water).
- Instrumentation: A calibrated UV-Vis spectrophotometer is used.
- Procedure: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) against a solvent blank.[14][15]
- Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. A calibration curve can be constructed by measuring the absorbance of a series of solutions of known concentrations to determine the molar absorptivity.[16]

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation: A small amount of **antipyrine mandelate** is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[17][18]
- Instrumentation: An FT-IR spectrometer is used.



- Procedure: A background spectrum of the KBr pellet holder is recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).
- Data Analysis: The characteristic absorption bands are assigned to the corresponding functional groups (e.g., C=O, O-H, C-N, aromatic C-H).



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Spectroscopic Analysis Workflow.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

- Sample Preparation: A small amount of **antipyrine mandelate** is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A high-resolution NMR spectrometer is used.
- Procedure: Both ¹H and ¹³C NMR spectra are acquired.

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Data Analysis: The chemical shifts (δ), signal multiplicities, and integration values in the ¹H
 NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to confirm the structure of the compound.[19][20][21]

DSC is used to determine the melting point, enthalpy of fusion, and to study thermal events like polymorphism.[22]

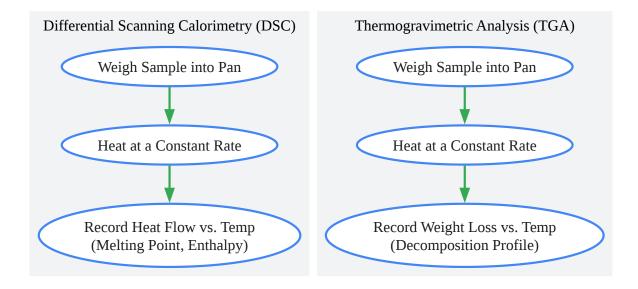
Experimental Protocol:

- Sample Preparation: A small, accurately weighed amount of **antipyrine mandelate** (typically 2-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
- Instrumentation: A calibrated DSC instrument is used.
- Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). An empty sealed pan is used as a reference.
- Data Analysis: The heat flow as a function of temperature is recorded. The melting point is determined from the onset or peak of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion.

TGA is used to evaluate the thermal stability and decomposition profile of the compound.

- Sample Preparation: An accurately weighed sample of antipyrine mandelate is placed in a tared TGA pan.
- Instrumentation: A calibrated TGA instrument is used.
- Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
- Data Analysis: The weight loss of the sample as a function of temperature is recorded. The
 resulting thermogram provides information about the decomposition temperatures and the
 presence of any volatile components.





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Thermal Analysis Workflow.

Conclusion

The physicochemical characterization of **antipyrine mandelate** is a critical step in its potential development as a pharmaceutical agent. While specific experimental data for this salt is limited in the public domain, the established methodologies outlined in this guide provide a clear roadmap for its comprehensive evaluation. By systematically applying these techniques, researchers and drug development professionals can obtain the necessary data to understand its properties, guide formulation strategies, and ensure the quality and consistency of this promising compound. Further research to generate and publish this specific data would be a valuable contribution to the pharmaceutical sciences.

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